2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-14-10-11-16(12-15(14)2)22-26-23(31-28-22)21-19-8-3-4-9-20(19)24(30)29(27-21)18-7-5-6-17(25)13-18/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSKWWCJXRNMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure includes a phthalazinone core and an oxadiazole moiety, which are known to impart various biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C24H17BrN4O2
- Molecular Weight : 473.32 g/mol
- CAS Number : 1291847-58-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The following sections detail these activities.
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
| Study | Pathogen Tested | Result |
|---|---|---|
| Aspergillus spp. | Significant inhibition at MIC values < 50 µg/mL | |
| Staphylococcus aureus | Effective against resistant strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. The oxadiazole moiety is particularly noted for its ability to induce apoptosis in cancer cells.
Mechanism of Action :
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF) signaling.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Anticancer Efficacy :
- A clinical trial involving oxadiazole derivatives demonstrated a reduction in tumor size in patients with advanced-stage cancers after treatment with these compounds over a six-month period.
-
Antimicrobial Resistance Study :
- A study focusing on the resistance patterns of Staphylococcus aureus showed that new derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a potential role in overcoming antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
